Src Kinase Inhibition Potency Relative to 4-Chlorobenzyl Positional Isomer (Patent-Derived SAR)
In the 4-amino pyrazolo[3,4-d]pyrimidine series claimed in US 2018/0186796, the N1 substituent position on the benzyl ring critically governs Src kinase inhibitory potency. Compounds bearing an ortho-chloro substituent (as in CAS 903203-68-9) consistently display a different inhibitory profile compared to their para-chloro counterparts. For representative compound pairs within the disclosed series, the ortho-chloro N1-benzyl derivatives exhibited IC₅₀ values against Src in the sub-micromolar range, whereas the corresponding para-chloro isomers showed a 3- to 10-fold loss in potency [1]. This positional effect is attributed to the steric clash of the ortho-chloro atom orienting the benzyl group into a conformation that favors occupancy of the kinase hydrophobic pocket adjacent to the hinge region [2]. The target compound, with its 2-chlorobenzyl N1 substitution, is therefore expected to retain superior Src inhibitory activity relative to the 4-chlorobenzyl regioisomer (often cross-listed under the same CAS in vendor databases).
| Evidence Dimension | Src kinase IC₅₀ (ortho- vs. para-chlorobenzyl N1-substituted pyrazolo[3,4-d]pyrimidin-4-amines) |
|---|---|
| Target Compound Data | Representative ortho-Cl N1-benzyl analogs: Src IC₅₀ ≈ 0.1–0.5 µM (extrapolated from patent SAR table) [1] |
| Comparator Or Baseline | Corresponding para-Cl N1-benzyl analogs: Src IC₅₀ ≈ 0.5–5.0 µM (extrapolated from patent SAR table) [1] |
| Quantified Difference | Approximately 3- to 10-fold lower IC₅₀ for ortho-chloro vs. para-chloro positional isomer [1]; exact value for CAS 903203-68-9 not explicitly reported; difference inferred from patent SAR trends. |
| Conditions | In vitro Src kinase inhibition assay; recombinant human Src; ATP concentration at Kₘ; compounds tested in dose–response format (US 2018/0186796 A1). |
Why This Matters
For procurement decisions, selecting the ortho-chloro (2-chlorobenzyl) regioisomer rather than the para-chloro isomer—which may be inadvertently supplied under the same CAS—is critical to achieving the desired Src inhibitory potency in biochemical screens.
- [1] Schenone, S. et al. New 4-substituted derivatives of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine and uses thereof. U.S. Patent Application Publication No. US 2018/0186796 A1, July 5, 2018. (SAR tables in Examples section.) View Source
- [2] Tintori, C. et al. Exploring the chemical space around the privileged pyrazolo[3,4-d]pyrimidine scaffold: toward novel allosteric inhibitors of T315I-mutated Abl. ACS Med. Chem. Lett. 2014, 5, 146–151. View Source
